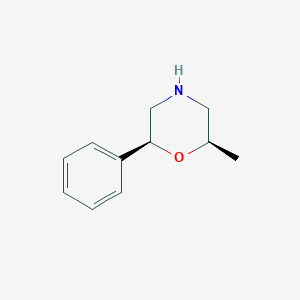![molecular formula C14H12O3S B6283766 4-[4-(methylsulfanyl)phenoxy]benzoic acid CAS No. 21120-66-1](/img/no-structure.png)
4-[4-(methylsulfanyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-(methylsulfanyl)phenoxy]benzoic acid” is a chemical compound with the CAS Number: 21120-66-1 . It has a molecular weight of 260.31 . The IUPAC name for this compound is 4-[4-(methylsulfanyl)phenoxy]benzoic acid .
Molecular Structure Analysis
The Inchi Code for “4-[4-(methylsulfanyl)phenoxy]benzoic acid” is1S/C14H12O3S/c1-18-13-8-6-12 (7-9-13)17-11-4-2-10 (3-5-11)14 (15)16/h2-9H,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[4-(methylsulfanyl)phenoxy]benzoic acid involves the reaction of 4-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(methylsulfanyl)phenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous dichloromethane (DCM)", "Anhydrous diethyl ether", "Anhydrous sodium sulfate (Na2SO4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid (1.0 equiv) and 4-(methylsulfanyl)phenol (1.2 equiv) in anhydrous dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with anhydrous diethyl ether.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethanol and add hydrochloric acid (HCl) to adjust the pH to 2-3.", "Step 6: Filter the resulting precipitate and wash it with ethanol.", "Step 7: Dissolve the washed precipitate in sodium hydroxide (NaOH) solution and adjust the pH to 7-8.", "Step 8: Extract the solution with anhydrous dichloromethane (DCM) and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure to obtain the final product, 4-[4-(methylsulfanyl)phenoxy]benzoic acid." ] } | |
CAS RN |
21120-66-1 |
Product Name |
4-[4-(methylsulfanyl)phenoxy]benzoic acid |
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



